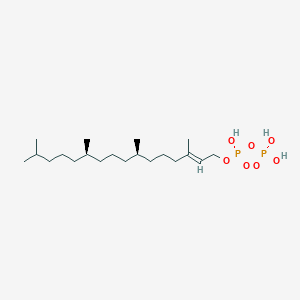
Phytyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytyl diphosphate is (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate in which both stereocentres have (R)-configuration. It derives from a phytol. It is a conjugate acid of a phytyl diphosphate(3-).
Applications De Recherche Scientifique
Role in Isoprenoid Biosynthesis
Phytyl diphosphate plays a significant role in the nonmevalonate terpene biosynthetic pathway, specifically in the synthesis of isopentenyl diphosphate and dimethylallyl diphosphate, which are universal precursors for the biosynthesis of terpenes (Rohdich et al., 2002).
Essential for Phylloquinone Biosynthesis
Phytyl diphosphate is crucial for the biosynthesis of phylloquinone, a key component for photosystem I stability in plants. It is derived from either de novo isoprenoid biosynthesis or a salvage pathway via phytol phosphorylation (Wang et al., 2017).
Alternative Route for Phytyl-Diphosphate Production
In Arabidopsis, phytol can be incorporated into chlorophyll, tocopherol, and lipid esters. This suggests an alternative route for phytyl-diphosphate production as a precursor for chloroplast prenyl lipid synthesis, in addition to de novo synthesis from geranylgeranyl-diphosphate (Ischebeck et al., 2006).
Critical for Tocopherol Synthesis and Plant Growth
Phytyl diphosphate is a substrate for tocopherol (vitamin E) synthesis, and its production from chlorophyll degradation is essential for Arabidopsis growth. The VITAMIN E DEFICIENT6 (VTE6) gene, involved in its biosynthesis, links phytol release from chlorophyll with tocopherol synthesis (vom Dorp et al., 2015).
Methodologies for Determination
New methods for purifying and determining phytyl diphosphate in plant systems, such as in etiolated oat seedlings, have been developed. This is crucial for understanding its role in plant metabolism (Benz et al., 1983).
Role in Carotenoid Biosynthesis
Phytyl diphosphate is involved in the synthesis of carotenoids, tocopherols, and the phytyl chain of chlorophylls. Novel bioassays developed to measure carbon flow through the carotenoid pathway suggest its critical role in these biosynthetic processes (Corniani et al., 2014).
Potential in Drug Development
The enzymes involved in the biosynthesis of phytyl diphosphate, as part of the isoprenoid pathway, are potential targets for developing novel antibacterial, antimalarial, and herbicide agents (Rohdich et al., 2003).
Propriétés
Nom du produit |
Phytyl diphosphate |
|---|---|
Formule moléculaire |
C20H42O7P2 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
phosphono [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate |
InChI |
InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+/t18-,19-/m1/s1 |
Clé InChI |
ITPLBNCCPZSWEU-PYDDKJGSSA-N |
SMILES isomérique |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C |
Synonymes |
phytyl diphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



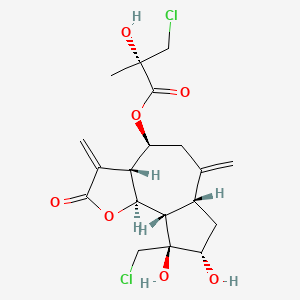
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)
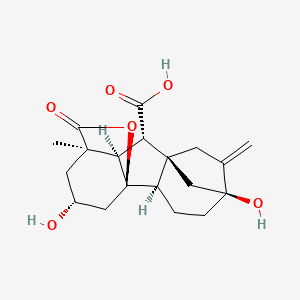
![(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate](/img/structure/B1254867.png)
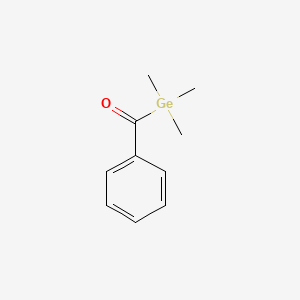
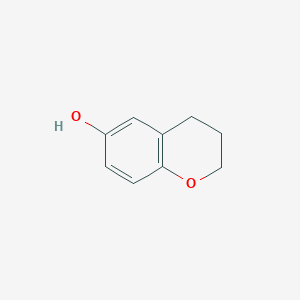
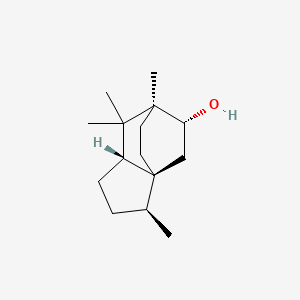
![1-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-5-Nitro-1h-Indole](/img/structure/B1254873.png)
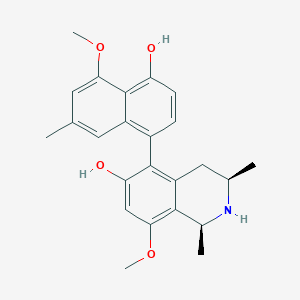
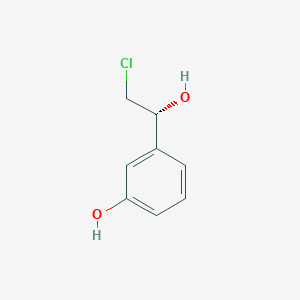
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)
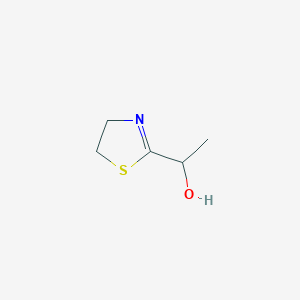
![8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one](/img/structure/B1254880.png)
